butyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate
Overview
Description
Butyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.11100700 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Dimerization in Supramolecular Chemistry
Butyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate is involved in the dimerization of 6-methyl-2-butylureidopyrimidone, which demonstrates strong dimerization via four hydrogen bonds. This occurs both in the solid state and in CHCl3 solution. Such dimerization highlights its potential in the development of supramolecular structures and materials (Beijer et al., 1998).
2. Catalysis in Organic Synthesis
This compound plays a role in catalyzing organic reactions, such as the Pechmann condensation, leading to the formation of coumarin derivatives. The reaction time in these processes is significantly reduced, even at ambient conditions, showcasing its efficiency in organic synthesis (Potdar et al., 2001).
3. Pyrimidinone Derivatives Synthesis
It's involved in the synthesis of pyrimidinone derivatives, which have varied applications in pharmaceuticals and agrochemicals. The compound's properties facilitate the synthesis of novel pyrimidinones with potential biological activities (Craciun et al., 1998).
4. Electrocatalysis and Electrochemistry
The compound is studied in the field of electrocatalysis, particularly in the investigation of hydrogen bond complexation and its implications in electrochemical reactions. This research contributes to the understanding of molecular interactions in electrochemical systems (Goldenberg & Neilands, 1999).
5. Nanoparticle Synthesis
This chemical is used in the synthesis of nanocrystalline particles, demonstrating its significance in the field of nanotechnology. Such applications are crucial in developing new materials with specific properties and applications in various industries (Vyas et al., 2011).
Properties
IUPAC Name |
butyl 2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-4-5-17-9(14)6-8-7(2)12-11(16)13-10(8)15/h3-6H2,1-2H3,(H2,12,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIWPBWYTSQLLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=C(NC(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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